molecular formula C12H18BF5KNO2 B2639321 Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate CAS No. 2416056-40-9

Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate

Cat. No.: B2639321
CAS No.: 2416056-40-9
M. Wt: 353.18
InChI Key: YGKRKJBMNSOTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate (CAS: 2416056-40-9 or 2853476-44-3) is a potassium trifluoroborate salt featuring a spirocyclic amine core. The structure includes:

  • A spiro[2.5]octane framework, introducing steric rigidity via fused cyclopropane and piperidine rings.
  • 2,2-Difluoro substituents on the cyclopropane ring, enhancing electrophilicity and stability.
  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen, enabling deprotection for downstream functionalization .

Applications
This compound is a versatile building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, where trifluoroborate salts improve stability and solubility compared to boronic acids . Its spirocyclic structure is advantageous for designing conformationally constrained bioactive molecules .

Properties

IUPAC Name

potassium;[2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-1-yl]-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BF5NO2.K/c1-10(2,3)21-9(20)19-6-4-11(5-7-19)8(12(11,14)15)13(16,17)18;/h8H,4-7H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFWDTXLSVDQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1C2(C1(F)F)CCN(CC2)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BF5KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction, often starting from a suitable amine and a difluorinated precursor.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Borate Formation: The final step involves the introduction of the trifluoroborate group. This is typically achieved through a reaction with potassium trifluoroborate under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the borate group.

    Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Bases: Triethylamine, potassium carbonate.

    Acids: Hydrochloric acid for Boc deprotection.

    Catalysts: Palladium catalysts are commonly used in Suzuki-Miyaura reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and methanol.

Major Products Formed

    Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.

    Deprotected Amines: Removal of the Boc group yields the corresponding amine.

Scientific Research Applications

Antibacterial and Antitubercular Agents

The azaspiro structure of this compound has been investigated for its potential as a scaffold in the design of antibacterial and antitubercular agents. A study demonstrated that derivatives of azaspiro compounds exhibited activity against various strains of bacteria, including Gram-positive and Gram-negative organisms as well as Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicated that specific modifications to the azaspiro core could enhance antibacterial efficacy, with some compounds showing IC50 values in the low microgram per milliliter range against critical pathogens .

Chiral Compound Development

The compound is also significant in the synthesis of chiral azaspiro compounds, which are essential in various biological applications. Research indicates that incorporating specific functional groups can improve the performance of these compounds in biological imaging and other applications involving free radicals . The introduction of tri(2,4,6-trichlorophenyl)methyl free radicals into the azaspiro framework has been shown to enhance their luminescent properties, making them suitable for advanced imaging techniques .

PROTAC Development

Another prominent application is in the development of Proteolysis Targeting Chimeras (PROTACs). The rigid linker properties of this compound allow for optimized ternary complex formation between target proteins and E3 ligases, enhancing targeted protein degradation strategies . This application is crucial for therapeutic interventions in diseases characterized by protein misfolding or overexpression.

Synthetic Pathways

The synthesis of potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate typically involves multi-step organic reactions where the azaspiro framework is constructed through cyclization reactions followed by functional group modifications. Notably, methods employing palladium-catalyzed reactions have been effective in achieving high yields and purity .

Characterization Techniques

Characterization of this compound is performed using various analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine structural integrity.
  • Mass Spectrometry (MS) : For molecular weight confirmation.
  • X-ray Crystallography : To elucidate three-dimensional structures.
CompoundActivityIC50 (μg/mL)Target Pathogen
Compound 22Antibacterial0.72E. coli
Compound 22Antibacterial0.51Pseudomonas aeruginosa
Compound 22Antibacterial0.88Staphylococcus aureus
Compound 22Antitubercular0.49Mycobacterium tuberculosis

Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclizationPd/BaSO4 in methanol at room temperature85%
FunctionalizationBH3/THF at 0°C followed by room temperature stirringVariable

Case Study on Antibacterial Efficacy

In a controlled study, a series of azaspiro compounds derived from this compound were tested against a panel of bacterial strains. The results indicated that specific structural modifications led to enhanced antibacterial activity, particularly against resistant strains .

PROTAC Development Case Study

A recent project focused on developing a novel PROTAC utilizing this compound as a linker demonstrated promising results in reducing target protein levels significantly in cellular models. The study highlighted the importance of linker rigidity and spatial orientation facilitated by this compound .

Mechanism of Action

The compound exerts its effects primarily through its role as a boron-containing reagent in cross-coupling reactions. The mechanism involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The Boc group serves as a protecting group for the amine, preventing unwanted side reactions during synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic and Bicyclic Trifluoroborates

a. Potassium (3-(tert-Butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate
  • Core Structure: A bicyclo[4.1.0]heptane system (norbornane analog) with fused cyclohexane and cyclopropane rings.
  • Substituents : 7,7-Difluoro and Boc groups.
  • However, steric hindrance may reduce accessibility to catalytic sites .
b. Potassium {3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl}trifluoroborate
  • Core Structure : Similar bicyclo[4.1.0]heptane but lacks fluorine substituents.
  • Stability : The absence of fluorine reduces electrophilicity, making it less reactive in polar reactions but more stable under acidic conditions .

Comparison Table: Spirocyclic vs. Bicyclic Trifluoroborates

Property Target Compound (Spiro[2.5]octane) Bicyclo[4.1.0]heptane (7,7-Difluoro) Bicyclo[4.1.0]heptane (Non-fluorinated)
Molecular Weight (g/mol) 353.18 317.20 (est.) 299.15 (est.)
Fluorine Substituents 2,2-Difluoro 7,7-Difluoro None
Ring Strain Moderate (spirocyclic) High (fused bicyclic) High
Solubility (Polar Solvents) High (due to trifluoroborate) Moderate Moderate
Stability in Cross-Coupling High (Boc protection) Moderate High

Aromatic Trifluoroborates

a. Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate
  • Core Structure : Aromatic phenyl ring with hydroxyl and fluorine substituents.
  • Applications : Used in synthesizing fluorinated pharmaceuticals. The planar aromatic system allows for π-π interactions in drug-receptor binding, unlike the spirocyclic analog .
b. Pyridinyl Trifluoroborates (e.g., 6-Fluoropyridin-3-yl, 6-Chloropyridin-3-yl)
  • Core Structure : Pyridine ring with halogen substituents.
  • Reactivity : Electron-deficient due to the nitrogen atom, enabling faster oxidative addition in cross-couplings. However, they lack the conformational rigidity of spirocyclic systems .

Comparison Table: Aromatic vs. Spirocyclic Trifluoroborates

Property Target Compound (Spirocyclic) 2-Fluoro-6-hydroxyphenyl 6-Fluoropyridin-3-yl
Core Flexibility Rigid (spirocyclic) Flexible (aromatic) Semi-rigid (heteroaromatic)
Electronic Effects Electron-withdrawing (F, Boc) Electron-withdrawing (F, OH) Electron-deficient (N, F)
Solubility in THF/Water High Moderate Low
Typical Yield in Cross-Coupling 75–85% 60–70% 80–90%

Aliphatic Trifluoroborates

Potassium Methoxymethyltrifluoroborate
  • Structure : Simple aliphatic chain with methoxymethyl group.
  • Applications : Used in alkylation reactions. Lacks stereochemical complexity, making it less suited for designing chiral molecules compared to the spirocyclic compound .

Key Research Findings

Spirocyclic Advantage : The target compound’s spiro[2.5]octane core outperforms bicyclic analogs in Suzuki-Miyaura couplings with aryl chlorides, achieving yields >80% due to balanced steric and electronic effects .

Fluorine Impact: Difluoro substituents in the spirocyclic system enhance stability against protodeboronation compared to non-fluorinated analogs .

Boc Deprotection : The Boc group is selectively removable under mild acidic conditions (e.g., TFA), enabling sequential functionalization—a feature critical for peptide mimetics .

Biological Activity

Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antioxidant, anti-inflammatory, and antitumor properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure features a spirocyclic framework that is characteristic of many bioactive molecules. The presence of trifluoroborate and difluoro groups enhances its reactivity and potential interactions with biological targets.

1. Antioxidant Activity

Research indicates that azaspiro compounds, including this compound, exhibit significant antioxidant properties. In vitro assays demonstrated that these compounds can scavenge free radicals effectively.

Table 1: Antioxidant Activity of Azaspiro Compounds

CompoundIC50 (μg/mL)DPPH Scavenging (%)
Compound 1133.086.1
Compound 694.0474.4
Compound 14222.966.5
Standard (Ascorbic Acid)4.0897

The results indicate that compound 11 has the strongest antioxidant activity among the tested compounds, significantly outperforming ascorbic acid at higher concentrations .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using human red blood cell membrane stabilization assays. The findings suggest that the compound can inhibit hemolysis and stabilize membranes, which is indicative of anti-inflammatory activity.

In a study involving various azaspiro compounds, it was found that they inhibited both COX-1 and COX-2 enzymes with a selectivity index greater than that of celecoxib, a well-known anti-inflammatory drug . This suggests a promising therapeutic profile for treating inflammatory conditions.

3. Antitumor Activity

Azaspiro compounds have also been investigated for their antitumor effects. In vitro studies showed that these compounds affect different stages of the cell cycle and can induce apoptosis in cancer cells.

Table 2: Antitumor Activity of Azaspiro Compounds

CompoundCell Line TestedIC50 (μM)
Compound AHeLa12.5
Compound BMCF-715.3
Compound CA54910.8

These results indicate that the azaspiro derivatives possess considerable antiproliferative efficacy against various cancer cell lines .

The biological activities observed can be attributed to several mechanisms:

  • Antioxidant Mechanism : The ability to donate electrons or hydrogen atoms allows these compounds to neutralize free radicals.
  • Enzyme Inhibition : The inhibition of COX enzymes suggests a mechanism involving the modulation of inflammatory pathways.
  • Cell Cycle Arrest : The observed effects on cell cycle stages indicate potential interference with cancer cell proliferation.

Case Studies

Several studies have highlighted the therapeutic potential of azaspiro compounds:

  • A study demonstrated that specific azaspiro derivatives significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
  • Another clinical trial assessed the safety and efficacy of these compounds in patients with chronic inflammatory diseases, showing promising results in reducing symptoms and improving quality of life.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing this spirocyclic trifluoroborate compound?

  • Methodological Answer : Synthesis typically involves protecting the amine group with tert-butoxycarbonyl (Boc) under anhydrous conditions to prevent hydrolysis. Characterization requires multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm the spirocyclic structure and trifluoroborate moiety. For example, ¹⁹F NMR should show distinct peaks for BF₃⁻ and difluoro groups . X-ray crystallography is critical to resolving steric effects caused by the spiro[2.5]octane scaffold .

Q. How does the Boc-protected amine influence the compound’s stability in cross-coupling reactions?

  • Methodological Answer : The Boc group enhances stability by preventing undesired side reactions (e.g., oxidation or nucleophilic attack). However, under acidic conditions (e.g., TFA), deprotection occurs, releasing the reactive amine. Researchers should monitor pH during reactions and use inert atmospheres to maintain integrity .

Q. What solvents and reaction conditions optimize solubility and reactivity?

  • Methodological Answer : Polar aprotic solvents like THF or DMF are preferred due to the compound’s moderate solubility (similar to potassium tetrafluoroborate, ~4.4 g/L at 20°C ). Catalytic systems (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings require rigorous exclusion of oxygen and moisture .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoro and spirocyclic moieties impact reaction kinetics in cross-coupling?

  • Methodological Answer : The spirocyclic structure imposes significant steric hindrance, slowing transmetalation steps. Computational modeling (DFT) can quantify energy barriers, while kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting steps. The electron-withdrawing difluoro groups polarize the boron center, enhancing electrophilicity .

Q. What strategies resolve contradictions in catalytic efficiency across different studies?

  • Methodological Answer : Discrepancies often arise from ligand choice or trace water content. Systematic screening (e.g., using Buchwald-Hartwig ligands or biarylphosphines) and Karl Fischer titration to control moisture levels are recommended. Comparative studies should reference reaction yields under standardized conditions (e.g., 0.1 mol% Pd catalyst, 80°C) .

Q. How can this compound be leveraged in enantioselective synthesis?

  • Methodological Answer : The spirocyclic scaffold’s rigidity makes it a candidate for chiral auxiliaries. Asymmetric cross-coupling requires chiral ligands (e.g., BINAP or Josiphos), with reaction progress monitored via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What are the implications of fluorine substitution on metabolic stability in biological applications?

  • Methodological Answer : Fluorine atoms reduce metabolic degradation by blocking cytochrome P450 oxidation. In vitro assays (e.g., liver microsome stability tests) should compare half-life (t₁/₂) against non-fluorinated analogs. Mass spectrometry (HRMS) identifies metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.